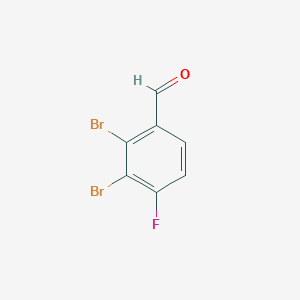

2,3-Dibromo-4-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUPOCPXYXSEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 4 Fluorobenzaldehyde

Strategic Considerations for Regioselective Polyhalogenation of Fluorinated Aromatics

The successful synthesis of polyhalogenated aromatic compounds hinges on the ability to control the position of each halogen atom on the aromatic ring. This is particularly challenging when dealing with fluorinated aromatics, as fluorine's high electronegativity and the directing effects of other substituents must be carefully managed.

Iterative Halogenation Strategies for Benzene (B151609) Derivatives

The introduction of multiple halogen atoms onto a benzene ring is often achieved through a stepwise, or iterative, process. This approach allows for the isolation of intermediates and provides greater control over the final substitution pattern compared to a one-pot polyhalogenation. The reactivity of the aromatic ring changes with each successive halogenation, a factor that must be considered in the selection of reagents and reaction conditions for subsequent steps. For instance, the introduction of a bromine atom deactivates the ring towards further electrophilic substitution, requiring harsher conditions for the addition of a second bromine atom.

In the context of synthesizing 2,3-dibromo-4-fluorobenzaldehyde, an iterative strategy would likely involve the initial synthesis of a mono-brominated fluorobenzaldehyde precursor, followed by a second, regioselective bromination. The choice of catalyst and solvent can significantly influence the outcome of these reactions. google.com

Directed Bromination and Fluorination Techniques

Achieving the desired regiochemistry in the halogenation of substituted benzenes often requires the use of directing groups. These are functional groups that influence the position of incoming electrophiles. For example, an aldehyde group is a meta-director, while halogen atoms are ortho, para-directors. In the case of 4-fluorobenzaldehyde (B137897), the fluorine atom (an ortho, para-director) and the aldehyde group (a meta-director) will direct incoming electrophiles to different positions. The fluorine atom directs to the 2- and 3-positions, while the aldehyde directs to the 3- and 5-positions. This overlap in directing effects can be exploited to achieve regioselectivity.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the directed ortho-halogenation of aromatic compounds. acs.org By employing a directing group, such as an oxime formed from the benzaldehyde (B42025), it is possible to selectively introduce a bromine atom at the ortho position. acs.org While not explicitly documented for this compound, this strategy represents a viable approach for controlling the regiochemistry of the second bromination step.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound logically proceeds through the formation of a key precursor, 3-bromo-4-fluorobenzaldehyde (B1265969). This intermediate can then be subjected to a second bromination to yield the final product.

Bromination of 4-Fluorobenzaldehyde Derivatives

The initial step in the synthesis is the bromination of 4-fluorobenzaldehyde. The fluorine at position 4 and the aldehyde at position 1 direct the incoming bromine to the 3-position. Several methods have been reported for this transformation.

Electrophilic bromination using a source of electrophilic bromine in the presence of a strong acid is a common method for halogenating aromatic rings. Reagents like N-bromosuccinimide (NBS) and 5,5-dibromohydantoin are effective brominating agents. chemicalbook.com

In one reported synthesis of 2-bromo-4-fluorobenzaldehyde, 4-fluorobenzaldehyde was treated with dibromohydantoin in a mixture of trifluoroacetic acid and sulfuric acid. chemicalbook.com This reaction, conducted in an autoclave at elevated temperatures, resulted in an 85% yield of the mono-brominated product. chemicalbook.com A similar approach could be adapted for the synthesis of 3-bromo-4-fluorobenzaldehyde.

| Reagent | Acid Medium | Temperature | Reaction Time | Yield |

| Dibromohydantoin | Trifluoroacetic acid/H2SO4 | 50°C | 56 hours | ~85% |

Table 1: Representative conditions for the electrophilic bromination of 4-fluorobenzaldehyde.

It is important to note that the aldehyde group can be susceptible to oxidation under harsh brominating conditions. researchgate.net Careful control of the reaction temperature and choice of reagents is therefore crucial.

An alternative, environmentally friendlier approach to bromination involves the use of sodium bromide in the presence of an oxidant, with the reaction being promoted by ultrasonic irradiation. This method avoids the use of elemental bromine, which is highly toxic and corrosive.

A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde utilizes sodium bromide and sodium hypochlorite (B82951) in a biphasic system of dichloromethane (B109758) and acidic water. google.com The reaction is carried out under ultrasonic conditions, leading to a high yield of the desired product. google.com This method is advantageous due to its use of readily available and less hazardous materials, as well as its high efficiency.

| Brominating Agent | Oxidant | Solvent System | Conditions | Yield |

| Sodium Bromide | Sodium Hypochlorite | Dichloromethane/Acidic Water | Ultrasonic irradiation, 20-25°C | 91.9% |

Table 2: Conditions for the ultrasonic-assisted bromination of 4-fluorobenzaldehyde.

This method highlights a green chemistry approach to the synthesis of the key precursor. patsnap.com The subsequent step, the introduction of the second bromine atom at the 2-position of 3-bromo-4-fluorobenzaldehyde, would likely require more forcing conditions due to the deactivating nature of the existing substituents. The regioselectivity would be directed by the ortho, para-directing fluorine and bromine atoms, favoring substitution at the 2-position.

Approaches Involving Directed Ortho-Metalation and Aldehyde Generation from Carboxylic Acid Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with high regiocontrol.

For the synthesis of this compound, a plausible route involves the use of a carboxylic acid as the directing group. The synthesis could start from 3-bromo-4-fluorobenzoic acid. The carboxylic acid group can direct lithiation to the C2 position. Subsequent quenching of the resulting aryllithium with a brominating agent, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane, would introduce the second bromine atom at the desired position. The final step would involve the reduction of the carboxylic acid to the aldehyde, which can be achieved through various methods, such as conversion to the acid chloride followed by Rosenmund reduction or by using a reducing agent like diisobutylaluminium hydride (DIBAL-H). A similar strategy has been suggested for the synthesis of other highly halogenated benzaldehydes. chemicalbook.com

Preparation via Modified Schiemann Reactions from Aniline (B41778) Derivatives followed by Functional Group Interconversion

A multi-step synthesis beginning with a substituted aniline offers an alternative and often highly regioselective route. A potential pathway to this compound could commence with the bromination of a suitable aniline derivative. For instance, starting with 2-fluoro-5-methylaniline, a dibromination reaction would be expected to yield 2,4-dibromo-3-fluoro-6-methylaniline (B3032266) due to the directing effects of the amino and methyl groups.

The subsequent key step would be a modified Schiemann reaction, a well-established method for the introduction of fluorine into an aromatic ring via a diazonium salt. The amino group of the dibrominated aniline would be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with an appropriate fluorine source like fluoroboric acid (HBF₄) and subsequent thermal or photochemical decomposition to yield 3,5-dibromo-2-fluorotoluene (B1500219).

The final stage of this synthetic sequence involves the functional group interconversion of the methyl group to an aldehyde. This can be accomplished through several methods, including:

Direct oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Free-radical bromination of the methyl group with N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide, followed by hydrolysis to the corresponding benzyl alcohol and subsequent oxidation to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

The Etard reaction, which involves the direct oxidation of the methyl group to an aldehyde using chromyl chloride.

This multi-step approach, while potentially lengthy, offers excellent control over the substitution pattern on the aromatic ring.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters at each step of the chosen synthetic route.

The control of side reactions is paramount. For example, during bromination, over-bromination or the formation of isomeric products can reduce the yield of the desired compound. organic-chemistry.org Similarly, in directed ortho-metalation, the choice of the base and reaction temperature is critical to avoid side reactions.

| Factor | Influence on Yield and Purity | Example in this compound Synthesis |

|---|---|---|

| Stoichiometry of Reagents | Affects conversion and selectivity. Excess of a reagent may be needed to drive the reaction to completion but can also lead to side products. | Using a precise excess of brominating agent to achieve dibromination without significant formation of tri-bromo byproducts. |

| Reaction Temperature | Influences reaction rate and selectivity. Higher temperatures can increase the rate but may also promote side reactions. | Controlling the temperature during the Schiemann reaction to prevent decomposition of the diazonium salt before fluorination. |

| Purification of Intermediates | Removes byproducts and unreacted starting materials, ensuring the purity of the subsequent steps and the final product. | Chromatographic purification of 3,5-dibromo-2-fluorotoluene before oxidation to the aldehyde. |

The choice of reagents and solvents can have a profound impact on the outcome of a reaction. In the context of bromination, various brominating agents are available, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. The reactivity and selectivity of these reagents can differ significantly depending on the substrate and reaction conditions.

The solvent can influence the solubility of reagents, the stability of intermediates, and the reaction pathway. For the synthesis of bromo-fluorobenzaldehydes, solvents such as dichloromethane and acetic acid have been employed. patsnap.com In some cases, the reaction is performed without a conventional solvent, using a large excess of a liquid reagent like oleum (B3057394) as the reaction medium. organic-chemistry.org The selection of an appropriate solvent system is a key aspect of optimizing the reaction for both yield and environmental considerations. For example, a patent for the synthesis of 3-bromo-4-fluorobenzaldehyde describes a process using dichloromethane as a solvent, with the addition of an aqueous solution of sodium hypochlorite to generate the brominating species in situ from sodium bromide and hydrochloric acid. patsnap.com This approach avoids the direct handling of liquid bromine.

Advanced Chemical Reactivity and Transformation Pathways of 2,3 Dibromo 4 Fluorobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site of chemical reactivity in 2,3-Dibromo-4-fluorobenzaldehyde. Its electrophilic carbonyl carbon and the adjacent acidic α-hydrogen (in the formyl group) are susceptible to a variety of chemical transformations. The electron-withdrawing nature of the halogen substituents on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group of an aldehyde is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This makes the carbonyl carbon an excellent target for nucleophilic attack. For halogenated benzaldehydes, the electron-withdrawing effects of the halogens further increase the electrophilicity of the carbonyl carbon.

In the case of this compound, nucleophiles will readily add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of nucleophilic addition are fundamental to aldehyde chemistry. For instance, the reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of secondary alcohols.

The general reactivity trend for the conversion of fluorinated benzaldehydes to their corresponding benzyl (B1604629) alcohols via reduction (a form of nucleophilic addition of a hydride ion) has been observed to be 4-fluorobenzaldehyde (B137897) > 3-fluorobenzaldehyde (B1666160) ≈ benzaldehyde (B42025) > 2-fluorobenzaldehyde. nih.gov This suggests that the position of the fluorine atom significantly influences the susceptibility of the aldehyde to nucleophilic attack.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The reaction of this compound with primary amines is expected to yield the corresponding N-substituted imines or Schiff bases. These compounds are of significant interest in medicinal chemistry and materials science. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to form the C=N double bond. nih.gov

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

| Benzaldehyde Derivative | Amine | Product | Reference |

| 4-Fluorobenzaldehyde | Triazoles | Schiff Bases | wikipedia.org |

| 2-Chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff Base | acs.org |

| 4-Nitrobenzaldehyde | 5-chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.gov |

| 4-Hydroxy-3-fluoro-5-methoxy-benzaldehyde | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | Schiff Base | researchgate.net |

This table presents examples of Schiff base formation from various substituted benzaldehydes to illustrate the general reactivity pattern.

Thiosemicarbazones are a class of imine derivatives formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). These compounds are known to exhibit a wide range of biological activities. The reaction of this compound with thiosemicarbazide or its substituted analogues would proceed via a similar mechanism to Schiff base formation, resulting in the corresponding thiosemicarbazone.

The synthesis of thiosemicarbazones from various bromobenzaldehydes and fluorobenzaldehydes has been reported. nih.govgigvvy.comnih.gov For instance, new thiosemicarbazones derived from p-fluorobenzaldehyde and differently substituted thiosemicarbazides have been synthesized and characterized. nih.gov Similarly, bromobenzal thiosemicarbazone ligands have been prepared by reacting 2-bromobenzaldehyde (B122850) with thiosemicarbazides. gigvvy.com These studies suggest that this compound would readily undergo this transformation.

Table 2: Synthesis of Thiosemicarbazones from Halogenated Benzaldehydes

| Aldehyde | Thiosemicarbazide | Product | Reference |

| p-Fluorobenzaldehyde | Thiosemicarbazide | p-Fluorobenzaldehyde thiosemicarbazone | nih.gov |

| 2-Bromobenzaldehyde | Substituted thiosemicarbazides | Bromobenzal thiosemicarbazones | gigvvy.com |

| 4-Fluorobenzaldehyde | Thiosemicarbazide | 4-Fluorobenzaldehyde thiosemicarbazone | nih.gov |

This table provides examples of thiosemicarbazone synthesis from related halogenated benzaldehydes.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. Benzaldehyde itself is known to be easily oxidized to benzoic acid, even by atmospheric air. wikipedia.org The presence of electron-withdrawing halogen atoms on the aromatic ring of this compound would likely facilitate this oxidation.

Various oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) and chromic acid to milder ones. Phase transfer catalysis has been utilized for the oxidation of benzaldehyde and substituted benzaldehydes to their corresponding benzoic acids using dichromate in an organic medium, achieving high yields. chemijournal.com While direct bromination of some aldehydes can lead to oxidation of the formyl group to a carboxylic acid, this is often an undesired side reaction. researchgate.net

Reductive Transformations to Alcohol Derivatives

The reduction of the aldehyde functionality in this compound would yield the corresponding 2,3-Dibromo-4-fluorobenzyl alcohol. This transformation can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. wikipedia.org

The reduction of fluorobenzaldehydes has been studied in the context of whole-cell catalysis, where 4-fluorobenzaldehyde was selectively reduced to 4-fluorobenzyl alcohol. nih.gov This highlights the feasibility of this transformation. The choice of reducing agent can be critical to avoid the reduction of other functional groups, although the carbon-bromine and carbon-fluorine bonds are generally stable to common reducing agents used for aldehyde reduction.

Reactivity of Aromatic Halides (Bromine and Fluorine Atoms)

The benzene (B151609) ring of this compound is substituted with three halogen atoms, each offering a potential site for reaction. The reactivity of these C-X bonds (where X = F, Br) is heavily influenced by factors such as bond strength, the electronic nature of the aromatic ring, and the specific reaction conditions employed. Generally, the C-Br bonds are more reactive than the C-F bond in many common transformations, particularly in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. libretexts.org This pathway is highly favored when the aromatic ring is activated by potent electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org In this compound, the strongly electron-withdrawing aldehyde group (-CHO) and the highly electronegative fluorine atom make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

While fluorine typically serves as a better leaving group than bromine in many SNAr reactions, the substitution of bromine can be achieved. nih.gov The reaction's feasibility depends on the nucleophile's strength and the reaction conditions. The bromine atoms at the C2 and C3 positions are activated towards SNAr due to the cumulative electron-withdrawing effects of the ortho-aldehyde and para-fluorine substituents. For instance, displacement of a bromine atom by strong nucleophiles like amines or alkoxides can be envisioned, particularly under elevated temperatures. However, in some cases, substitution of bromine may not occur readily, and forcing conditions might be required. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atoms of this compound are excellent handles for such transformations. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, meaning the C-Br bonds will react selectively over the C-F bond. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. wikipedia.org this compound can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. yonedalabs.comlibretexts.org By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve either mono- or di-substitution at the bromine-bearing carbons. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The bromine atoms on the benzaldehyde ring can readily participate in Heck reactions with a variety of alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. organic-chemistry.org This provides a direct method for vinylation of the aromatic ring.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org this compound can be reacted with terminal alkynes to synthesize arylalkyne derivatives. organic-chemistry.org The mild reaction conditions make it a widely used method in the synthesis of complex molecules and organic materials. wikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

This table presents generalized conditions. Optimal conditions must be determined experimentally for specific substrates.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgsemanticscholar.org

In this compound, the aldehyde group is a potential DMG. However, aldehydes are electrophilic and react directly with organolithium reagents. Therefore, the aldehyde must be transiently converted into a group that is stable to the lithiating agent but still functions as a DMG, such as an imine or an acetal. harvard.edu Following this protection step, treatment with an alkyllithium base like n-butyllithium would direct the lithiation to the C6 position, which is ortho to the protected aldehyde. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, alkyl halides, silyl (B83357) chlorides) to introduce a new substituent at the C6 position with high regioselectivity.

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be a useful strategy for selectively removing one or more halogens from a polyhalogenated compound. For this compound, this could be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Given the higher reactivity of C-Br bonds compared to C-F bonds in many catalytic systems, it is often possible to selectively remove the bromine atoms while leaving the fluorine atom intact. Other methods, such as using reducing agents like formate (B1220265) salts in the context of a reductive Heck-type reaction, can also be employed to achieve C-Br to C-H conversion. nih.gov Furthermore, certain aerobic bacterial strains have been shown to perform reductive dehalogenation on brominated aromatic compounds. nih.gov

Electronic and Steric Effects of Halogen Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric influences of its substituents. The interplay between the electron-withdrawing aldehyde group and the halogens dictates the molecule's behavior in various chemical reactions.

Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it exerts a powerful electron-withdrawing inductive effect (-I). nih.govnih.gov This effect significantly lowers the electron density of the entire aromatic ring. Although fluorine also possesses a lone pair that can be donated to the ring via a mesomeric or resonance effect (+M), the inductive effect is dominant for halogens. nih.gov

The strong -I effect of the fluorine atom at C4, combined with the potent electron-withdrawing nature of the C1 aldehyde group, renders the aromatic ring of this compound highly electron-poor. This has two major consequences:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The reduced electron density makes the ring highly susceptible to attack by nucleophiles, as it can better stabilize the resulting negative charge in the Meisenheimer intermediate. libretexts.org The fluorine atom at C4 particularly activates the ortho (C3) and para (C1, occupied by the aldehyde) positions to nucleophilic attack.

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring deactivates it towards attack by electrophiles, making reactions like nitration or Friedel-Crafts alkylation difficult to achieve.

Therefore, the fluorine atom plays a crucial role in directing and enhancing the reactivity of the molecule, primarily steering it towards transformations involving nucleophiles or organometallic reagents.

Electron-Donating Effects of Bromine and Directing Properties

While halogens are characteristically electron-withdrawing through induction due to their high electronegativity, they also exhibit a countervailing electron-donating effect through resonance by sharing their lone pair electrons with the aromatic π-system. In the case of this compound, the two bromine atoms, despite their inductive pull, act as ortho-, para-directors in electrophilic aromatic substitution reactions. This directing influence is a direct consequence of their ability to stabilize the arenium ion intermediate through resonance.

When an electrophile attacks the positions ortho or para to a bromine substituent, a resonance structure can be drawn where the positive charge resides on the carbon atom bearing the bromine. This allows the bromine to donate a lone pair of electrons, creating an additional, more stable resonance contributor and thereby lowering the activation energy for substitution at these positions. The aldehyde group is a deactivating, meta-director. The fluorine atom at position 4 is also an ortho-, para-director, though its high electronegativity makes its electron-donating resonance effect weaker than that of bromine.

The directing properties of the substituents in this compound are summarized in the table below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Influence |

| Bromine | 2 | Withdrawing | Donating | Ortho, Para |

| Bromine | 3 | Withdrawing | Donating | Ortho, Para |

| Fluorine | 4 | Withdrawing | Donating | Ortho, Para |

| Aldehyde | 1 | Withdrawing | Withdrawing | Meta |

Cooperative and Antagonistic Effects of Multiple Halogen Substituents

The presence of multiple halogen substituents on the benzaldehyde ring leads to a complex interplay of cooperative and antagonistic directing effects. In electrophilic aromatic substitution reactions, the final regiochemical outcome is determined by the net effect of these interactions.

Cooperative Effects: In certain scenarios, the directing influences of the substituents can align, reinforcing the substitution at a particular position. For instance, the bromine at position 3 and the fluorine at position 4 both direct incoming electrophiles to the C5 position (ortho to the bromine and meta to the fluorine). This cooperative effect would enhance the reactivity of the C5 position towards electrophilic attack.

Antagonistic Effects: Conversely, the substituents can exert opposing influences, leading to a mixture of products or a preference for the position favored by the strongest activating group. The bromine at C2 directs to C6 (ortho) and C4 (para, already substituted). The bromine at C3 directs to C5 (ortho) and C1 (para, already substituted). The fluorine at C4 directs to C3 and C5 (ortho). The deactivating aldehyde group directs to C5 and C3 (meta).

The position most susceptible to electrophilic attack would be C5, as it is ortho to the C3-bromine, meta to the deactivating aldehyde, and ortho to the C4-fluorine. The directing effects of the C3-bromine and C4-fluorine are cooperative in this regard. However, the C2-bromine directs to C6, creating an antagonistic effect. The relative strength of these directing influences will ultimately determine the major product. Generally, the activating effect of ortho, para-directing halogens, although weak, is often sufficient to overcome the deactivating meta-directing effect of the aldehyde, especially for the positions they strongly activate.

The following table summarizes the directing effects of the substituents on the available positions for electrophilic substitution:

| Position for Electrophilic Attack | Influence of C2-Bromo (ortho, para-director) | Influence of C3-Bromo (ortho, para-director) | Influence of C4-Fluoro (ortho, para-director) | Influence of C1-Aldehyde (meta-director) | Net Effect |

| C5 | - | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Likely favored due to cooperative activation |

| C6 | Ortho (Activating) | - | - | - | Potentially favored |

Detailed kinetic and computational studies are necessary to precisely quantify the activating and deactivating strengths of these competing effects and to predict the exact product distribution in various chemical transformations of this compound.

Applications As a Key Synthetic Building Block in Complex Molecule Synthesis

Intermediate in the Preparation of Pharmaceutical Candidates

The structural framework of 2,3-Dibromo-4-fluorobenzaldehyde makes it a valuable starting material in medicinal chemistry for the synthesis of new therapeutic agents. The presence of the aldehyde group and the halogen substituents allows for a variety of chemical transformations to build complex heterocyclic and polyfunctionalized molecules that are often the core of modern pharmaceuticals.

Research has shown that benzaldehyde (B42025) derivatives are precursors to a wide range of biologically active compounds. sciepub.comwikipedia.orgresearchgate.net The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to form larger molecular scaffolds. The bromine and fluorine atoms on the aromatic ring can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. organic-chemistry.orglibretexts.orgrsc.org This versatility allows for the systematic modification of the molecule's structure to optimize its pharmacological properties.

For instance, the aldehyde can be reduced to an alcohol, (2,3-dibromo-4-fluorophenyl)methanol, which can then undergo further reactions. It can also participate in reactions like the Wittig olefination to form alkenes, providing a pathway to a different class of compounds. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org The bromine atoms can be selectively replaced through various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. organic-chemistry.orglibretexts.orgnih.govnih.gov This modular approach is highly advantageous in drug discovery, where the exploration of a large chemical space is often necessary to identify lead compounds.

| Reaction Type | Reagents/Conditions | Product Class | Potential Therapeutic Area |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Biaryl compounds | Oncology, Anti-inflammatory |

| Wittig Reaction | Phosphonium ylides | Stilbene (B7821643) derivatives | Various |

| Reduction | Sodium borohydride (B1222165) | Benzyl (B1604629) alcohols | Various |

| Condensation Reactions | Amines, hydrazines | Schiff bases, hydrazones | Antimicrobial, Anticonvulsant |

Precursor for Agrochemical Compounds

Similar to its role in pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of agrochemical compounds. google.compatsnap.comgoogle.com The development of new pesticides and herbicides often relies on the creation of novel molecular structures that exhibit high efficacy against target organisms while minimizing environmental impact. The reactivity of this benzaldehyde derivative allows for the construction of such complex molecules.

Utilization in the Synthesis of Dyes and Pigments

The aromatic nature and reactive functional groups of this compound make it a potential building block for the synthesis of novel dyes and pigments. The aldehyde group can be a key component in the formation of chromophoric systems, such as in the synthesis of azomethine or stilbene dyes.

While specific examples utilizing this compound in dye synthesis are not extensively documented in readily available literature, the general principles of dye chemistry suggest its utility. The bromine and fluorine substituents can influence the electronic properties of the resulting dye molecule, thereby affecting its color and lightfastness. For instance, the electron-withdrawing nature of the halogens can shift the absorption maximum of the chromophore. Furthermore, these halogen atoms can serve as reactive sites for further functionalization to fine-tune the dye's properties or to attach it to a substrate. The synthesis of various heterocyclic compounds, which are often the core structures of dyes, can be initiated from benzaldehyde derivatives. mdpi.com

Application in the Development of Novel Materials for Electronic Systems

The field of materials science has seen a growing interest in organic molecules for applications in electronic devices. Halogenated aromatic compounds, such as this compound, are of interest for the synthesis of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The bromine and fluorine atoms can influence the electronic energy levels (HOMO and LUMO) of the resulting materials, which is a critical factor in the performance of these devices. chemimpex.com The ability to undergo cross-coupling reactions allows for the construction of extended π-conjugated systems, which are essential for charge transport in organic semiconductors. The aldehyde group can be used to introduce other functional units or to anchor the molecule to a surface. While research in this specific application of this compound is still emerging, the foundational chemistry of related halogenated aromatics points to its potential in this high-tech field. chemimpex.com

Derivatization towards Specific Functional Moieties for Targeted Synthesis

The true power of this compound as a synthetic intermediate lies in the ability to selectively transform its functional groups to build complex molecular architectures. The differential reactivity of the aldehyde and the two bromine atoms allows for a stepwise and controlled synthesis.

The aldehyde group is highly versatile. It can be:

Reduced to a primary alcohol, providing a site for esterification or etherification.

Oxidized to a carboxylic acid, which can then be converted to amides, esters, or acid chlorides.

Reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Utilized in olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form alkenes with controlled stereochemistry. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

Engaged in condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively, which are themselves valuable synthetic intermediates for constructing heterocyclic systems. sciepub.comresearchgate.net

The two bromine atoms offer opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The electronic environment around each bromine is slightly different, which could potentially allow for selective reaction at one position over the other under carefully controlled conditions. This enables the sequential introduction of different substituents, greatly expanding the range of accessible molecules. The Suzuki-Miyaura coupling, for example, allows for the formation of C-C bonds with a wide variety of boronic acids and esters. organic-chemistry.orglibretexts.orgrsc.orgnih.govnih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2,3 Dibromo 4 Fluorobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 2,3-Dibromo-4-fluorobenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the substitution pattern on the benzene (B151609) ring.

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum of this compound is expected to display signals for the aldehydic proton and two aromatic protons.

The aldehydic proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-10.5 ppm. docbrown.infobrainly.com Since it has no adjacent protons, it does not exhibit splitting.

The aromatic region will feature signals for the two remaining protons on the benzene ring, H-5 and H-6.

H-6: This proton is adjacent to the electron-withdrawing aldehyde group, which will shift its signal downfield. It is coupled to the adjacent H-5 proton, which would result in a doublet.

H-5: This proton is situated between the fluorine atom at C-4 and the proton at C-6. Its signal will be split into a doublet by the adjacent H-5 and further split by the fluorine atom at C-4 (³JH-F coupling). This will likely result in a doublet of doublets.

The analysis of related compounds, such as 4-fluorobenzaldehyde (B137897), shows aromatic protons ortho to the fluorine atom coupling with it. rsc.org The expected chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-C=O | 9.8 - 10.2 | s (singlet) | - |

| H-6 | 7.8 - 8.1 | d (doublet) | ³JH5-H6 ≈ 8.0 - 9.0 |

| H-5 | 7.2 - 7.5 | dd (doublet of doublets) | ³JH5-H6 ≈ 8.0 - 9.0, ³JH5-F4 ≈ 8.0 - 10.0 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents (CHO, Br, F). libretexts.org

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield, typically in the range of δ 185-195 ppm. brainly.com

Aromatic Carbons: The six aromatic carbons will have chemical shifts between δ 110-165 ppm. The carbon atom bonded to fluorine (C-4) will show a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The carbons bearing bromine atoms (C-2, C-3) are also influenced by the "heavy atom effect," which can cause a relative upfield shift compared to what electronegativity alone would predict. spectrabase.com The other carbons (C-1, C-5, C-6) will show smaller two-bond and three-bond couplings to fluorine.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O | 187 - 192 | - |

| C-1 | 130 - 135 | Small (e.g., ⁴JC-F) |

| C-2 | 120 - 125 | Small (e.g., ³JC-F) |

| C-3 | 115 - 120 | Small (e.g., ²JC-F) |

| C-4 | 160 - 165 (d) | Large (¹JC-F ≈ 250-260 Hz) |

| C-5 | 118 - 122 (d) | Medium (²JC-F ≈ 20-25 Hz) |

| C-6 | 135 - 140 (d) | Small (³JC-F ≈ 5-10 Hz) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. modgraph.co.uk For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine is sensitive to its electronic environment. hmdb.ca In aromatic systems, the position of the fluorine atom relative to other substituents significantly impacts its chemical shift. Based on data for 4-fluorobenzaldehyde (δ ≈ -102.4 ppm), the chemical shift for the fluorine in the target molecule is expected in a similar region. rsc.org This signal would be split by the adjacent proton, H-5, into a doublet.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹⁹F | -100 to -115 | d (doublet) | ³JF4-H5 ≈ 8.0 - 10.0 |

2D NMR experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak would be observed between the signals of H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). ustc.edu.cn The expected correlations are:

Aldehyde proton with the C=O carbon.

H-5 with C-5.

H-6 with C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals long-range (typically 2-3 bonds) ¹H-¹³C couplings. ustc.edu.cn This is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would be:

Aldehyde proton (H-C=O) to C-1, C-2, and C-6.

H-5 to C-1, C-3, C-4, and C-6.

H-6 to C-1, C-2, C-4, and C-5. These correlations would provide definitive proof of the substitution pattern, linking the aldehyde group to the specific positions of the halogen atoms on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. libretexts.org The mass spectrum of this compound would exhibit several characteristic features.

Molecular Ion (M⁺) Peak: The molecular weight of C₇H₄Br₂FO is approximately 281.85 g/mol . A crucial feature would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are nearly equal in abundance. Therefore, a molecule with two bromine atoms will show a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. researchgate.net This pattern is a definitive indicator of the presence of two bromine atoms.

Fragmentation Pathway: Aromatic aldehydes typically undergo characteristic fragmentation. miamioh.edu The primary fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺).

Loss of the formyl group (-CHO) to form the dibromo-fluorophenyl cation ([M-29]⁺).

Subsequent loss of bromine atoms (Br•) from the fragment ions.

| m/z Value (Predicted) | Ion Structure | Description |

| 282/284/286 (1:2:1 ratio) | [C₇H₄Br₂FO]⁺ | Molecular Ion (M⁺) |

| 281/283/285 (1:2:1 ratio) | [C₇H₃Br₂FO]⁺ | Loss of H• ([M-H]⁺) |

| 253/255/257 (1:2:1 ratio) | [C₆H₃Br₂F]⁺ | Loss of CHO• ([M-CHO]⁺) |

| 174/176 (1:1 ratio) | [C₆H₃BrF]⁺ | Loss of CHO• and Br• |

| 95 | [C₆H₄F]⁺ | Loss of CHO• and 2 Br• |

High-Resolution Mass Spectrometry (HRMS)

No published High-Resolution Mass Spectrometry data for this compound is currently available. This analysis would be essential for experimentally confirming its molecular formula, C₇H₃Br₂FO, by providing a highly accurate mass measurement.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental FTIR spectra for this compound have not been published. Such a spectrum would reveal characteristic absorption bands for the carbonyl (C=O) stretch of the aldehyde, C-H stretching and bending modes of the aromatic ring, and vibrations corresponding to the C-F and C-Br bonds.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound in the scientific literature. Raman analysis would complement FTIR by providing information on the polarizability of the molecule's bonds, offering further insights into its vibrational framework.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystal structure for this compound has not been reported. Therefore, precise, experimentally determined data on its bond lengths, bond angles, and dihedral angles are not available.

Crystal Packing Analysis and Intermolecular Interactions (e.g., C-H...O, C-H...F, C-H...π hydrogen bonding)

Without a determined crystal structure, the analysis of crystal packing and the specific intermolecular interactions, such as potential C-H···O, C-H···F, or C-H···π hydrogen bonds, cannot be performed.

Computational Chemistry and Molecular Modeling Studies of 2,3 Dibromo 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. bldpharm.com DFT has become one of the most popular and versatile methods available in computational chemistry for its favorable balance between accuracy and computational cost. bldpharm.com It is widely used to predict molecular properties such as geometries, vibrational frequencies, and electronic properties, which are crucial for understanding and predicting chemical reactivity. chemicalbook.combldpharm.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable three-dimensional shape of the molecule. For a molecule like 2,3-Dibromo-4-fluorobenzaldehyde, which has a flexible aldehyde group attached to the benzene (B151609) ring, conformational analysis is also important. This involves identifying different spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable conformation.

While the principles of geometry optimization are well-established, specific computational studies detailing the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and a full conformational analysis for this compound are not available in the reviewed scientific literature. Such a study would typically be performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available) This table is a template illustrating how data would be presented if available.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-C (ring) | Data not available |

| C-H (ring) | Data not available | |

| C-Br | Data not available | |

| C-F | Data not available | |

| C-C (aldehyde) | Data not available | |

| C=O | Data not available | |

| Bond Angles (°) | C-C-C (ring) | Data not available |

| C-C-Br | Data not available | |

| C-C-F | Data not available |

| Dihedral Angle (°) | C-C-C=O | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nist.gov

For this compound, an MEP analysis would reveal the electrophilic and nucleophilic sites, highlighting the reactivity of the carbonyl group and the substituted aromatic ring. The oxygen atom of the aldehyde would be expected to be a site of high negative potential, while the hydrogen of the aldehyde group and the regions near the halogen atoms might show positive potential. However, a specific MEP surface analysis for this compound has not been reported in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. uq.edu.au The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemicalbook.combldpharm.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. rsc.org

A detailed FMO analysis for this compound, including the calculated energies of the HOMO, LUMO, and the energy gap, is not available in the current scientific literature.

Table 2: Frontier Molecular Orbital Properties for this compound (Data Not Available) This table is a template illustrating how data would be presented if available.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Conceptual DFT Descriptors for Reactivity Prediction (e.g., electrophilicity, nucleophilicity)

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide quantitative measures of a molecule's stability and reactivity tendencies. To date, there are no published studies reporting these conceptual DFT descriptors for this compound.

Table 3: Conceptual DFT Reactivity Descriptors for this compound (Data Not Available) This table is a template illustrating how data would be presented if available.

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I+A)/2 | Data not available |

| Chemical Hardness | η | (I-A)/2 | Data not available |

| Chemical Softness | S | 1/(2η) | Data not available |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are not only used to predict reactivity but also to simulate spectroscopic data. Comparing simulated spectra with experimental results is a powerful way to validate the computational model and confirm the molecular structure.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. These theoretical calculations can aid in the assignment of complex experimental spectra and help to confirm the proposed structure of a synthesized compound.

While experimental NMR data may exist for this compound from chemical suppliers, a comprehensive study involving the simulation of its NMR chemical shifts and a detailed comparison with experimental values is not available in the peer-reviewed literature. Such a study would provide valuable confirmation of the compound's structure and the accuracy of the computational methods employed.

Table 4: Comparison of Simulated and Experimental NMR Chemical Shifts (δ, ppm) for this compound (Data Not Available) This table is a template illustrating how data would be presented if available.

| Atom | Experimental δ (ppm) | Simulated δ (ppm) (GIAO) |

|---|---|---|

| 1H NMR | ||

| CHO | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| 13C NMR | ||

| C=O | Data not available | Data not available |

| C-1 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

Predicted Vibrational Frequencies (IR, Raman)

A complete assignment of the vibrational spectra of this compound can be proposed based on studies of similar molecules, such as 3-chloro-4-methoxybenzaldehyde, using computational methods like Density Functional Theory (DFT). jmcs.org.mx The vibrational modes of this compound are expected to be influenced by the electronic and steric effects of the bromine and fluorine substituents on the benzene ring and the aldehyde functional group.

The principal vibrational modes can be categorized as follows:

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C-H stretching of the aldehyde group is expected to appear in the 2900-2800 cm⁻¹ range and can sometimes be observed as a doublet due to Fermi resonance.

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band in the infrared spectrum, typically found in the region of 1720-1700 cm⁻¹. The electronegativity of the halogen substituents on the ring may slightly shift this frequency.

C-C Vibrations: The aromatic C-C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range.

C-Br and C-F Vibrations: The C-Br stretching vibrations are typically observed in the lower frequency region, generally between 700 and 500 cm⁻¹. The C-F stretching vibration is expected at a higher frequency, usually in the 1250-1000 cm⁻¹ range.

Ring Bending and Torsional Modes: Out-of-plane bending and torsional vibrations of the substituents and the ring structure occur at lower frequencies, typically below 1000 cm⁻¹.

A predicted assignment of the key vibrational frequencies for this compound, based on analogies with similar halogenated benzaldehydes, is presented in the table below.

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode Assignment | | 3100 - 3000 | Aromatic C-H stretching | | 2900 - 2800 | Aldehyde C-H stretching | | 1720 - 1700 | Carbonyl (C=O) stretching | | 1600 - 1400 | Aromatic C-C stretching | | 1250 - 1000 | C-F stretching | | 700 - 500 | C-Br stretching | | < 1000 | Ring bending and torsional modes |

Reaction Mechanism Elucidation and Transition State Analysis

The reaction mechanisms involving this compound can be computationally investigated to understand its reactivity. Drawing parallels from studies on related compounds like 4-fluorobenzaldehyde (B137897), it is plausible that this compound can participate in various condensation reactions. researchgate.net

One such reaction is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene (B1212753) group. The reaction mechanism likely proceeds through the formation of a Knoevenagel adduct. researchgate.net The presence of electron-withdrawing bromine and fluorine atoms on the benzene ring would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, in reactions involving nucleophilic aromatic substitution, the fluorine atom could potentially be displaced, although this would be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net Computational studies can model the transition states of these reactions, providing insights into the activation energies and the most probable reaction pathways. The steric hindrance from the two bromine atoms at the ortho and meta positions relative to the aldehyde group could also play a significant role in the kinetics and regioselectivity of its reactions.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of organic molecules are often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system, leading to significant intramolecular charge transfer.

For this compound, the aldehyde group acts as an electron-withdrawing group (acceptor), while the halogen atoms also exhibit electron-withdrawing inductive effects. However, they also possess lone pairs that can participate in resonance, acting as weak π-donors. This complex interplay of electronic effects determines the molecule's hyperpolarizability (β), a key measure of its NLO activity.

Theoretical calculations using DFT can predict the NLO properties of this compound. mdpi.comrsc.org By computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), one can estimate the NLO response of the molecule. It is anticipated that the presence of multiple halogen atoms will influence the charge distribution and molecular polarizability, potentially leading to a notable NLO response. The substitution pattern will be crucial in determining the magnitude of the NLO effect. jmcs.org.mx

| Predicted Non-Linear Optical (NLO) Properties of this compound | | :--- | :--- | | Property | Theoretical Prediction and Influencing Factors | | Dipole Moment (μ) | A significant dipole moment is expected due to the electronegative substituents (Br, F, and the aldehyde oxygen). | | Polarizability (α) | The presence of polarizable bromine atoms is likely to contribute to a relatively high molecular polarizability. | | First Hyperpolarizability (β) | The molecule's potential for NLO activity will depend on the balance between the electron-withdrawing nature of the substituents and the efficiency of intramolecular charge transfer. DFT calculations would be necessary to quantify this. |

Molecular Docking Studies with Biological Targets (where applicable to derivatives)

While molecular docking studies specifically targeting this compound are not readily found, research on its derivatives has provided valuable insights into their potential biological activities. For instance, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been investigated as potential anti-inflammatory agents through molecular docking studies with cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net

These studies reveal that the 2-bromo-4-fluorophenyl moiety, which can be synthesized from precursors related to this compound, plays a crucial role in the binding affinity and selectivity of the derivatives towards COX-1 and COX-2. mdpi.comresearchgate.net The hydrophobic interactions of the alkyl groups and the specific orientation of the substituted phenyl ring within the active site of the enzymes are key determinants of their inhibitory potential. mdpi.comresearchgate.net

The table below summarizes representative findings from molecular docking studies of derivatives containing the 2-bromo-4-fluorophenyl structural motif.

| Molecular Docking Results for Derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with COX Enzymes mdpi.com | | :--- | :--- | :--- | | Compound | Target Enzyme | Binding Affinity (kcal/mol) | | 2e | COX-1 | -7.843 | | 2g | COX-1 | -7.796 | | 1e-2i (range) | COX-1/2 | -6.672 to -7.843 |

These findings suggest that the this compound scaffold, upon suitable derivatization, could be a valuable starting point for designing molecules with specific biological activities.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols for Halogenated Benzaldehydes

A significant trend in chemical synthesis is the development of environmentally benign protocols. nih.gov Future research could focus on developing sustainable methods for the synthesis of 2,3-dibromo-4-fluorobenzaldehyde and other halogenated benzaldehydes. This could involve the use of less hazardous reagents, greener solvents, and catalytic methods that minimize waste and improve atom economy. patsnap.com

Exploration of Novel Catalytic Transformations Involving this compound

The development of novel catalytic methods for the transformation of aryl halides is an active area of research. digitellinc.comdigitellinc.comnih.gov Future work could explore the use of this compound in new catalytic reactions, such as C-H activation and functionalization, to create complex molecules with high efficiency and selectivity. The differential reactivity of the two bromine atoms could also be exploited for sequential catalytic transformations.

Design and Synthesis of Advanced Materials Incorporating the this compound Structural Motif

The unique electronic and steric properties imparted by the bromine and fluorine substituents make this compound an interesting candidate for incorporation into advanced materials. Future research could focus on designing and synthesizing polymers, liquid crystals, or functional dyes derived from this compound and evaluating their properties for applications in electronics, optics, and sensing. acs.org

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Computational Chemistry

The synergy between synthetic chemistry, materials science, and computational chemistry is crucial for the development of new functional molecules and materials. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the reactivity, electronic structure, and spectroscopic properties of this compound, guiding synthetic efforts and the design of new materials. nih.gov Such interdisciplinary research will be key to unlocking the full potential of this and other polyhalogenated aromatic compounds.

Q & A

Q. What are the established synthetic methodologies for preparing 2,3-Dibromo-4-fluorobenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves halogenation or condensation reactions. For example, bromination of 4-fluorobenzaldehyde derivatives using brominating agents (e.g., Br₂ in H₂SO₄ or N-bromosuccinimide) under controlled temperature (0–25°C) can introduce bromine atoms at the 2- and 3-positions. A method analogous to substituted benzaldehyde reactions involves refluxing the precursor in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of brominating agents, and controlling temperature to minimize side reactions (e.g., over-bromination). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., aldehydic proton at ~10 ppm, fluorine coupling patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: ~295.83 [M⁺]).

- X-ray Crystallography : For unambiguous structural confirmation, using software like SHELXL for refinement .

- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when encountering twinning or disorder?

Using SHELXL, refine twinned data by applying a twin law (e.g., two-domain pseudo-merohedral twinning) and partitioning occupancy for disordered atoms. For severe disorder, constraints (e.g., DFIX for bond distances) or alternative space groups may be tested. High-resolution data (≤1.0 Å) improves refinement accuracy. Validate results with R-factor convergence (<5% discrepancy) and check for residual electron density peaks .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

Cross-validate with multiple techniques:

- Compare experimental NMR chemical shifts with DFT-calculated values (using Gaussian or ORCA software). Discrepancies >1 ppm may indicate solvent effects or conformational flexibility.

- Re-examine synthetic pathways for potential impurities (e.g., unreacted precursors) via HPLC-MS .

- Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers) that DFT might not account for.

Q. What strategies enhance the reactivity of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Ligand Selection : Use electron-rich ligands (e.g., SPhos or XPhos) to stabilize Pd(0) intermediates and accelerate oxidative addition.

- Solvent System : Employ toluene/water mixtures with K₂CO₃ as a base to balance solubility and reactivity.

- Substrate Pre-activation : Pre-treat the aldehyde with NaBH₄ to reduce it to the alcohol temporarily, minimizing aldehyde interference during coupling.

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the aldehyde group.

- Long-term Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products (e.g., carboxylic acids) indicate oxidation, necessitating antioxidant additives like BHT (0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.